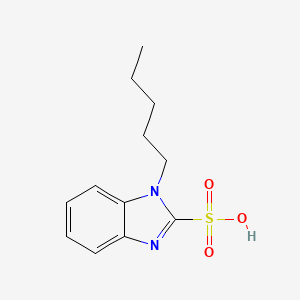

1-pentyl-1H-benzimidazole-2-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

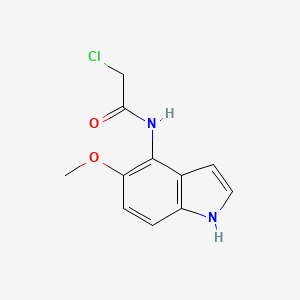

1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.34 .

Molecular Structure Analysis

The InChI code for 1-pentyl-1H-benzimidazole-2-sulfonic acid is 1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10 (11)13-12 (14)18 (15,16)17/h4-5,7-8H,2-3,6,9H2,1H3, (H,15,16,17) .Physical And Chemical Properties Analysis

1-Pentyl-1H-benzimidazole-2-sulfonic acid has a molecular weight of 268.33 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

-

Fungicides

- Field : Agriculture

- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- Method : These fungicides are typically applied to crops in a spray form .

- Results : They have been found to be highly effective in controlling a wide range of fungal diseases .

-

Anticancer, Antibacterial, and Antiparasitic Effects

- Field : Medicine

- Application : Benzimidazole compounds exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

- Method : The specific methods of application would depend on the specific compound and the disease being treated. Typically, these compounds would be administered as part of a pharmaceutical formulation .

- Results : While the specific results would depend on the compound and the disease, benzimidazole compounds have generally been found to be effective in treating a range of diseases .

-

Polymer Synthesis

- Field : Material Science

- Application : Polybenzimidazole (PBI) derivatives are used in the synthesis of solid electrolytes for fuel cells, fibers, thin coatings, protective coatings for aerospace applications, or for the removal of uranium, thorium, and palladium from aqueous medium .

- Method : The specific methods of synthesis would depend on the specific PBI derivative and its intended application .

- Results : PBI derivatives have been found to be effective in a range of applications, from fuel cells to protective coatings .

-

Antitrichinellosis Activity

- Field : Medicine

- Application : Benzimidazole 2-Sulfonic Acid is used in the preparation of bis (benzimidazol-2-yl)amines with antitrichinellosis activity .

- Method : The specific methods of application would depend on the specific compound and the disease being treated .

- Results : While the specific results would depend on the compound and the disease, benzimidazole compounds have generally been found to be effective in treating a range of diseases .

-

Glutamate Racemase Inhibitor

- Field : Medicine

- Application : 1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA has shown potential as a glutamate racemase inhibitor, making it a promising candidate for developing antibacterial drugs .

-

Potential Anticancer Agents

- Field : Medicine

- Application : Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .

- Method : The synthesis of benzimidazole derivatives typically involved in the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Chemical Synthesis

- Field : Chemistry

- Application : “1-pentyl-1H-benzimidazole-2-sulfonic acid” is a versatile reactant used in the preparation of various chemical compounds .

- Method : The specific methods of application would depend on the specific compound being synthesized .

- Results : The results would depend on the specific compound being synthesized .

-

Pharmaceutical Research

- Field : Medicine

- Application : Benzimidazole derivatives, including “1-pentyl-1H-benzimidazole-2-sulfonic acid”, have been intensively studied for their potential as a new generation of anticancer agents .

- Method : The specific methods of application would depend on the specific compound and the disease being treated .

- Results : The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Antibacterial Drugs

- Field : Medicine

- Application : “1H-Benzimidazole-2-sulfonic acid” (BISA), which “1-pentyl-1H-benzimidazole-2-sulfonic acid” is a part of, is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .

- Method : BISA can be prepared by the oxidation of “1H-benzimidazole-2-thiol” using hydrogen peroxide in the presence of potassium hydroxide .

- Results : BISA has shown potential as a glutamate racemase inhibitor, making it a promising candidate for developing antibacterial drugs .

Propriétés

IUPAC Name |

1-pentylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLTXAOZHMNKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-pentyl-1H-benzimidazole-2-sulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)

![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)

![7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2653059.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653062.png)

![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B2653071.png)